[(2-Amino-2-oxoethyl)thio]acetic acid
CAS No.: 13330-87-5
Cat. No.: VC21287670
Molecular Formula: C4H7NO3S
Molecular Weight: 149.17 g/mol
* For research use only. Not for human or veterinary use.
![[(2-Amino-2-oxoethyl)thio]acetic acid - 13330-87-5](/images/no_structure.jpg)
Specification
CAS No. | 13330-87-5 |
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Molecular Formula | C4H7NO3S |
Molecular Weight | 149.17 g/mol |
IUPAC Name | 2-(2-amino-2-oxoethyl)sulfanylacetic acid |
Standard InChI | InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) |
Standard InChI Key | VUPWPHSXGCYTPV-UHFFFAOYSA-N |
SMILES | C(C(=O)N)SCC(=O)O |
Canonical SMILES | C(C(=O)N)SCC(=O)O |
Introduction
Basic Chemical Information
Identification and Nomenclature
[(2-Amino-2-oxoethyl)thio]acetic acid, identified by CAS number 13330-87-5, is known by several synonyms in the chemical literature. The IUPAC name 2-(2-amino-2-oxoethyl)sulfanylacetic acid more precisely describes its chemical structure according to current naming conventions. The compound has been cataloged in various chemical databases and is available through multiple commercial suppliers.
The compound is also known by numerous alternative names, reflecting different naming conventions and translations:
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2-(2-amino-2-oxoethyl)sulfanylacetic acid
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Thiodiglykolamidsaeure
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Thiodiglykolsaeure-monoamid
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2-Carboxymethylmercapto-acetamid
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3-Thia-glutarsaeure-monoamid
Structural Characteristics
The molecular structure of [(2-Amino-2-oxoethyl)thio]acetic acid features two key functional groups connected by a sulfur atom:
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A carboxylic acid group (-COOH)
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An amide group (-CONH₂)
This creates a molecule with interesting chemical properties due to the presence of both acidic (carboxylic acid) and basic (amide) functional groups. The sulfur bridge between these groups contributes to the compound's distinctive chemical behavior and reactivity patterns.
Physicochemical Properties
Physical Properties
The compound [(2-Amino-2-oxoethyl)thio]acetic acid possesses several noteworthy physical properties, compiled in Table 1 below:
The negative XLogP3 value of -0.6 suggests the compound has hydrophilic characteristics and likely exhibits good water solubility compared to lipid solubility. This property is consistent with the presence of both carboxylic acid and amide functional groups, which can participate in hydrogen bonding with water molecules.
Chemical Properties
The chemical reactivity of [(2-Amino-2-oxoethyl)thio]acetic acid is determined by its functional groups:
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The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases and undergoing esterification.
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The amide group can undergo hydrolysis under acidic or basic conditions.
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The sulfur atom can participate in oxidation reactions and act as a nucleophile in certain conditions.
The combination of these functional groups creates a molecule with versatile chemical behavior. The compound contains two hydrogen bond donors and four hydrogen bond acceptors , which influences its solubility profile and potential for intermolecular interactions.
Synthetic Applications and Derivatives
Role as a Precursor
[(2-Amino-2-oxoethyl)thio]acetic acid serves as a valuable chemical precursor in the synthesis of more complex structures. The search results specifically mention its potential role as a precursor in the synthesis of sodium [[(2-amino-2-oxoethyl)thio]thioxomethoxy]acetate (CAS: 63059-38-1), a more complex derivative.
This application highlights the compound's utility in constructing more elaborate molecular structures containing the thioether linkage. The reactivity of both the carboxylic acid and amide functional groups allows for selective modification and extension of the molecular framework.
Related Derivatives
The structural features of [(2-Amino-2-oxoethyl)thio]acetic acid make it relevant in the context of other sulfur-containing compounds. One notable derivative is sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate, which has the molecular formula C₅H₆NNaO₄S₂ and a molecular weight of 231.2 g/mol.
This derivative incorporates additional functional groups while preserving the core structure of [(2-Amino-2-oxoethyl)thio]acetic acid, demonstrating how the parent compound can serve as a building block for more complex molecules with potentially different physical properties and applications.
Analytical Considerations
Identification Methods
The identification and characterization of [(2-Amino-2-oxoethyl)thio]acetic acid in laboratory settings can be achieved through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the methylene protons adjacent to sulfur, carboxylic acid, and amide groups.
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Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid (approximately 1700-1725 cm⁻¹) and amide (approximately 1630-1690 cm⁻¹) carbonyl stretching vibrations.
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Mass spectrometry would show a molecular ion peak corresponding to its exact mass of 149.01466426 , with fragmentation patterns reflecting the cleavage of bonds around the sulfur atom and functional groups.
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